molecular formula C19H15N3O6S B13376489 methyl [(3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate

methyl [(3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate

Cat. No.: B13376489
M. Wt: 413.4 g/mol
InChI Key: YTRBANRAYQRPHR-UHFFFAOYSA-N
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Description

Methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate is a complex organic compound that features a benzothiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group and the benzothiazole moiety suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The nitrophenyl group is introduced via nitration reactions, and the final esterification step involves the reaction of the intermediate with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The nitrophenyl group may facilitate binding to specific proteins or enzymes, while the benzothiazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-nitrophenyl)acetate: Similar structure but lacks the benzothiazole ring.

    Benzothiazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Methyl (3-(2-{4-nitrophenyl}-2-oxoethyl)-6-methyl-1,3-benzothiazol-2(3H)-ylidene)aminoacetate is unique due to the combination of the nitrophenyl group and the benzothiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C19H15N3O6S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[[6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-benzothiazol-2-ylidene]amino]-2-oxoacetate

InChI

InChI=1S/C19H15N3O6S/c1-11-3-8-14-16(9-11)29-19(20-17(24)18(25)28-2)21(14)10-15(23)12-4-6-13(7-5-12)22(26)27/h3-9H,10H2,1-2H3

InChI Key

YTRBANRAYQRPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C(=O)OC)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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